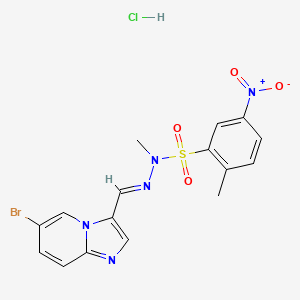

PIK-75 hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H/b19-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUDEIAYNKZQKM-MYHMWQFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669843 | |

| Record name | N'-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzene-1-sulfonohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462995-14-7, 372196-77-5 | |

| Record name | PIK-75 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462995147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylidene]-N,2-dimethyl-5-nitrobenzene-1-sulfonohydrazide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7GH4IC9PLL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GH4IC9PLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PIK-75 Hydrochloride: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction: The small molecule inhibitor PIK-75 hydrochloride has been identified as a potent modulator of critical cellular signaling pathways. Initially characterized as a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), extensive research has revealed a more complex and multifaceted mechanism of action.[1] Its ability to induce potent pro-apoptotic effects in cancer cells, an outcome not typically observed with other PI3K inhibitors, stems from a unique multi-targeted profile.[2][3] This technical guide provides an in-depth analysis of PIK-75's molecular targets, its impact on downstream signaling cascades, and the key experimental methodologies used to elucidate its function.

Core Mechanism: A Dual-Pronged Assault on Cell Survival Pathways

PIK-75's primary mechanism of action is the inhibition of Class IA PI3K, with marked selectivity for the p110α isoform.[4][5][6] It functions as a reversible inhibitor that is non-competitive with respect to ATP but competitive with the phosphatidylinositol (PI) substrate.[7][8] By binding to p110α, PIK-75 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to the critical second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9][10] This action effectively blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[2][9][11]

However, the potent apoptotic activity of PIK-75 is attributed to its broader target profile.[2][12] Crucially, PIK-75 is also a highly potent inhibitor of DNA-dependent protein kinase (DNA-PK).[7][8][13] This dual inhibition of two key cell survival pathways, PI3K/Akt and DNA damage repair, is believed to create a synthetic lethal interaction in cancer cells, pushing them toward apoptosis rather than a simple cytostatic cell cycle arrest.[12][14]

Quantitative Data: Kinase Selectivity Profile

The inhibitory activity of PIK-75 has been quantified against a panel of kinases using cell-free biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for p110α over other Class I PI3K isoforms, as well as its potent off-target activity against DNA-PK.

| Kinase Target | IC50 (nM) | Reference(s) |

| Primary Targets | ||

| p110α (PI3Kα) | 5.8 | [4][7][13] |

| DNA-PK | 2.0 | [7][13] |

| PI3K Isoforms | ||

| p110γ (PI3Kγ) | 76 | [4][7][13] |

| p110δ (PI3Kδ) | 510 | [4][7][13] |

| p110β (PI3Kβ) | 1300 (1.3 µM) | [4][7][13] |

| Other Kinases | ||

| mTORC1 | ~1000 (~1 µM) | [13] |

| ATM | 2300 (2.3 µM) | [13] |

| hsVPS34 | 2600 (2.6 µM) | [13] |

| ATR | 21000 (21 µM) | [13] |

Downstream Cellular Effects

The inhibition of PI3K and its off-targets by PIK-75 triggers a cascade of downstream cellular events.

-

Inhibition of Akt Phosphorylation: As a direct consequence of PI3Kα inhibition, PIK-75 blocks the phosphorylation of Akt at key residues (Ser473 and Thr308), preventing its activation.[9][11] This has been demonstrated in numerous cell types, including CHO-IR cells, 3T3-L1 adipocytes, and glioma cells.[2][9]

-

Induction of Apoptosis: Unlike many PI3K inhibitors that are primarily cytostatic, PIK-75 is a potent inducer of apoptosis.[2][15] This is achieved through multiple mechanisms:

-

Mcl-1 Downregulation: PIK-75 can transiently decrease the activity of cyclin-dependent kinases Cdk7 and Cdk9, leading to a loss of the anti-apoptotic protein Mcl-1.[4]

-

Disruption of Bcl-xL/Bak Interaction: Inhibition of the PI3Kα isoform by PIK-75 leads to a loss of the protective interaction between the anti-apoptotic protein Bcl-xL and the pro-apoptotic protein Bak.[4]

-

Synthetic Lethality: The combined blockade of PI3K-mediated survival signals and DNA-PK-mediated DNA repair pathways is hypothesized to be synthetically lethal in cancer cells.[12]

-

-

Anti-Inflammatory Activity: PIK-75 suppresses downstream signaling events in the NF-κB pathway, including IKK activation.[4] This leads to reduced production of pro-inflammatory cytokines like TNF-α and IL-6 and decreased expression of adhesion molecules (E-selectin, ICAM-1, VCAM-1), thereby blocking monocyte-endothelial cell adhesion.[4][16]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PIK-75.

In Vitro PI3K Enzyme Activity Assay (Radiometric)

This biochemical assay directly measures the catalytic activity of PI3K isoforms and their inhibition by PIK-75.[1][7]

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂.

-

Substrate: 180 µM Phosphatidylinositol (PI), prepared as lipid vesicles.

-

Enzyme: Purified recombinant p110/p85 PI3K isoform.

-

Initiation: The reaction is initiated by adding 100 µM ATP, supplemented with 2.5 µCi of [γ-³²P]ATP.

-

Procedure:

-

Prepare a reaction mixture (final volume 50 µL) containing the reaction buffer, PI substrate, and the PI3K enzyme.

-

Add varying concentrations of PIK-75 (dissolved in DMSO) or DMSO vehicle control to the mixture.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Start the reaction by adding the [γ-³²P]ATP solution.

-

Incubate for 30 minutes at room temperature.

-

Terminate the reaction by adding 50 µL of 1 M HCl.

-

Extract the radiolabeled lipid products (³²P-PIP) using a chloroform/methanol solvent system.

-

Separate the lipids using thin-layer chromatography (TLC).

-

Quantify the amount of ³²P-PIP produced using autoradiography or a phosphorimager to determine the IC50 value.

-

Western Blot Analysis of Akt Phosphorylation

This cell-based assay is used to confirm that PIK-75 inhibits the PI3K pathway within a cellular context.[11]

-

Cell Culture: Seed cells (e.g., H69, LN229, or other relevant lines) in 6-well plates and grow to 70-80% confluency.

-

Procedure:

-

Starve cells in serum-free media for 4-6 hours to reduce basal Akt phosphorylation.

-

Pre-treat cells with various concentrations of PIK-75 for 1-2 hours.

-

Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL insulin (B600854) or 50 ng/mL EGF) for 15-30 minutes.

-

Immediately place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt.

-

Apoptosis Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by PIK-75.[10]

-

Materials: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of PIK-75 (e.g., 10 nM, 50 nM) for 24-48 hours. Include a vehicle-treated control group.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. adooq.com [adooq.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. benchchem.com [benchchem.com]

- 11. The Inhibitory Effect of PIK-75 on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. | BioWorld [bioworld.com]

- 16. This compound - LKT Labs [lktlabs.com]

A Technical Guide to the PIK-75 Hydrochloride Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of PIK-75 hydrochloride, a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and the DNA-dependent protein kinase (DNA-PK). PIK-75 is a critical tool in cellular signaling research, notable for its unique ability to induce apoptosis in cancer cells, a characteristic distinct from many other PI3K pathway inhibitors that typically only cause cell cycle arrest.[1][2][3] This guide details its mechanism of action, target profile, downstream cellular effects, and key experimental protocols for its characterization.

Mechanism of Action

This compound's primary mechanism involves the potent and reversible inhibition of the p110α catalytic subunit of class I PI3K.[4][5] This inhibition prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] The reduction in PIP3 levels subsequently blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[8][9] This blockade effectively shuts down the PI3K/Akt/mTOR signaling cascade, a pathway crucial for regulating cell survival, proliferation, growth, and metabolism.[9][10]

Kinetic studies have revealed that PIK-75 acts as a noncompetitive inhibitor with respect to ATP, but is competitive with the phosphatidylinositol (PI) substrate.[4][9][11] Beyond its primary target, PIK-75 is also a highly potent inhibitor of DNA-PK, with an IC50 value even lower than that for p110α.[4][5][12][13] This dual-inhibitory action is believed to be responsible for its powerful pro-apoptotic effects.[14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. The Inhibitory Effect of PIK-75 on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. PIK-75 HCl | CAS#:372196-77-5 | Chemsrc [chemsrc.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

PIK-75 Hydrochloride: A Technical Guide to its Target Proteins and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 hydrochloride is a potent and versatile small molecule inhibitor widely utilized in cancer research and cell biology.[1][2] Initially identified as a highly selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), further studies have revealed its potent activity against other critical cellular kinases.[1][3][4] Notably, PIK-75 is a powerful inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[1][3][5] This dual inhibition of two major pathways involved in cell survival, proliferation, and genomic integrity makes PIK-75 a valuable tool for investigating cancer biology and a compelling candidate for therapeutic strategies, particularly in combination with DNA-damaging agents.[1][2]

This technical guide provides a comprehensive overview of the target proteins of this compound, presenting quantitative inhibitory data, detailing its impact on key signaling pathways, and providing established experimental protocols for its characterization.

Core Target Proteins and Inhibitory Profile

The primary targets of PIK-75 are PI3K p110α and DNA-PK.[1][5][6] However, it exhibits activity against a broader range of kinases, particularly at higher concentrations. Its selectivity for p110α over other Class I PI3K isoforms, especially p110β, is a key characteristic.[2][4] The unique apoptotic effects of PIK-75, in contrast to the cell-cycle arrest typically induced by other PI3K inhibitors, are attributed to this multi-targeted profile, which can create a "synthetic lethal" interaction by blocking parallel survival pathways.[6][7]

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of PIK-75 against its primary and secondary kinase targets as determined in cell-free biochemical assays.

| Target Protein Family | Specific Target | IC50 (nM) |

| PI3K Class I | p110α | 5.8[3][5][8] |

| p110β | 1300[3][5][8] | |

| p110γ | 76[3][5][8] | |

| p110δ | 510[3][5] | |

| PIKK Family | DNA-PK | 2[3][5] |

| mTORC1 | ~1000[5][9] | |

| mTORC2 | ~10000[5][9] | |

| ATM | 2300[5][9] | |

| ATR | 21000[5][9] | |

| Other Lipid Kinases | hsVPS34 | 2600[5][9] |

| PI3KC2α | ~10000[5][9] | |

| PI3KC2β | ~1000[5][9] | |

| PI4KIIIβ | ~50000[5][9] | |

| Other Protein Kinases | CDK9 | Activity noted[10][11] |

Signaling Pathways and Mechanisms of Action

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[12][13] Class IA PI3Ks, including the p110α isoform, are activated by receptor tyrosine kinases (RTKs) and Ras.[14][15] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][16] PIP3 recruits and activates downstream kinases, most notably Akt. Activated Akt then phosphorylates a multitude of substrates, leading to increased cell survival and proliferation, in part through activation of the mTORC1 complex.[12][13]

PIK-75 potently inhibits p110α, thereby blocking the production of PIP3 and preventing the activation of Akt and downstream effectors.[2][8][16] This leads to reduced cell proliferation and survival.[16]

The DNA Damage Response (DDR) Pathway

DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that plays a central role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1] NHEJ is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the catalytic subunit, DNA-PKcs.[17] The assembled DNA-PK complex brings the DNA ends together and activates the kinase function of DNA-PKcs, which phosphorylates various substrates, including itself, to facilitate DNA end processing and ligation.[17]

By potently inhibiting the kinase activity of DNA-PK, PIK-75 effectively blocks the NHEJ repair pathway.[1] This leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis.[1] This mechanism makes PIK-75 a potential sensitizer (B1316253) for radiation therapy and certain chemotherapies that induce DSBs.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the activity of PIK-75. Researchers should optimize conditions for their specific experimental systems.

Protocol 1: In Vitro PI3K Enzyme Activity Assay (Radiometric)

This protocol outlines a method to determine the direct inhibitory effect of PIK-75 on PI3K enzyme activity in a cell-free system.[3][18]

Materials:

-

Purified, recombinant PI3K p110α/p85α enzyme.

-

This compound dissolved in DMSO.

-

Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl2.

-

Substrate: Phosphatidylinositol (PI) liposomes (180 µM final concentration).

-

ATP Mix: 100 µM ATP supplemented with [γ-32P]ATP (e.g., 2.5 µCi per reaction).

-

Stop Solution: 1 M HCl.

-

Thin Layer Chromatography (TLC) plates and chamber.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Reaction Setup: In a microcentrifuge tube, combine the Kinase Reaction Buffer, PI substrate, and the desired concentration of PIK-75 or DMSO (for control).

-

Enzyme Addition: Add the purified PI3K enzyme to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiation: Start the reaction by adding the ATP Mix.

-

Incubation: Incubate the reaction for 30 minutes at room temperature.[3][18]

-

Termination: Stop the reaction by adding 50 µL of 1 M HCl.[3][18]

-

Lipid Extraction: Extract the phosphorylated lipid product (PIP) using a chloroform/methanol extraction method.

-

Analysis: Spot the extracted lipid phase onto a TLC plate and separate the lipids using an appropriate solvent system.

-

Quantification: Expose the TLC plate to a phosphor screen and visualize the radioactive PIP spot. Scrape the spot and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each PIK-75 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This cell-based assay assesses the ability of PIK-75 to inhibit the PI3K pathway within intact cells by measuring the phosphorylation status of its downstream effector, Akt.

Materials:

-

Cell line of interest (e.g., a cancer cell line with an active PI3K pathway).

-

Complete cell culture medium.

-

This compound dissolved in DMSO.

-

Growth factor (e.g., insulin (B600854), EGF) if stimulation is required.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Culture: Plate cells and allow them to adhere overnight. If necessary, serum-starve the cells for several hours before treatment to reduce basal signaling.

-

Treatment: Treat cells with various concentrations of PIK-75 or DMSO vehicle for a predetermined time (e.g., 1-2 hours).

-

Stimulation: If the pathway is not basally active, stimulate the cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to induce Akt phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and add ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[19]

-

SDS-PAGE: Normalize protein amounts, prepare samples with loading buffer, and separate proteins by SDS-PAGE.[19]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19]

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-Akt antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancer-research-network.com [cancer-research-network.com]

- 17. DNA-PK promotes DNA end resection at DNA double strand breaks in G0 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

PIK-75 Hydrochloride: A Technical Guide to a Dual DNA-PK and p110α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 hydrochloride is a potent and reversible small molecule inhibitor with a well-documented dual specificity for DNA-dependent protein kinase (DNA-PK) and the p110α isoform of phosphoinositide 3-kinase (PI3K).[1][2][3][4] This dual inhibitory action positions PIK-75 as a valuable tool in cancer research, enabling the simultaneous interrogation of two critical cellular pathways: the DNA damage response (DDR) and the PI3K/Akt/mTOR signaling cascade.[3][5] Dysregulation of these pathways is a hallmark of many cancers, making PIK-75 a compelling agent for investigation, both as a standalone therapeutic and in combination with other anti-cancer agents.[3][6] This technical guide provides an in-depth overview of PIK-75, including its inhibitory profile, mechanism of action, and detailed experimental protocols.

Mechanism of Action

PIK-75 exerts its biological effects through the competitive inhibition of the ATP-binding sites of DNA-PK and p110α.[5][7]

-

Inhibition of the PI3K/Akt/mTOR Pathway: By targeting p110α, PIK-75 prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][8] This blockage inhibits the activation of downstream effectors, most notably the serine/threonine kinase Akt.[5][9] The subsequent decrease in Akt phosphorylation disrupts a cascade of signaling events crucial for cell proliferation, growth, survival, and metabolism.[6][10][11] This inhibition of the PI3K/Akt pathway has been shown to induce apoptosis in various cancer cell lines.[1][12]

-

Inhibition of the DNA Damage Response: PIK-75 is a potent inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[3] By inhibiting DNA-PK, PIK-75 compromises the cell's ability to repair DNA damage, leading to the accumulation of DSBs, cell cycle arrest, and ultimately, apoptosis.[3] This mechanism also suggests a potential for PIK-75 to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[3]

Quantitative Data: Inhibitory Profile

The inhibitory activity of PIK-75 has been characterized against a panel of kinases. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting its potent and selective nature.

| Target Kinase | IC50 (nM) | Reference(s) |

| DNA-PK | 2 | [1][2][4][7] |

| p110α (PI3Kα) | 5.8 | [1][2][4][7] |

| p110γ (PI3Kγ) | 76 | [1][2][4][7] |

| p110δ (PI3Kδ) | 510 | [1][2][7] |

| p110β (PI3Kβ) | 1300 (1.3 µM) | [1][2][4][7] |

| mTORC1 | ~1000 (~1 µM) | [1] |

| ATM | 2300 (2.3 µM) | [1] |

| ATR | 21000 (21 µM) | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving PIK-75 are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol outlines a method for determining the in vitro inhibitory activity of PIK-75 against a target kinase, such as p110α or DNA-PK.

Materials:

-

Purified recombinant kinase (e.g., p110α, DNA-PK)

-

Kinase-specific substrate (e.g., phosphatidylinositol for p110α)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 5 mM MgCl2)

-

ATP solution (containing [γ-32P]ATP)

-

1 M HCl

-

Chloroform/methanol (1:1 v/v)

-

2 M KCl

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of PIK-75 in assay buffer.

-

In a reaction tube, combine the purified kinase, its substrate, and the diluted PIK-75 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding the ATP solution containing [γ-32P]ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 1 M HCl.

-

Extract the phosphorylated substrate by adding chloroform/methanol and 2 M KCl, followed by vortexing and centrifugation to separate the phases.

-

Transfer an aliquot of the organic (lower) phase containing the radiolabeled phospholipid to a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each PIK-75 concentration relative to the vehicle control and determine the IC50 value using appropriate software.[7]

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of PIK-75 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

PIK-75 stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of PIK-75 in complete culture medium.

-

Remove the existing medium and replace it with the medium containing various concentrations of PIK-75 or a vehicle control (DMSO).

-

Incubate the plate for the desired duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 690 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[5][7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method quantifies the induction of apoptosis by PIK-75 by detecting the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).

Materials:

-

Cells of interest

-

6-well cell culture plates

-

PIK-75 stock solution (10 mM in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of PIK-75 (e.g., 10 nM, 50 nM) for a specified time (e.g., 24 hours). Include a vehicle control.[5]

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add additional 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in different populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[5]

Mandatory Visualizations

Signaling Pathways

Caption: PIK-75 dually inhibits PI3K (p110α) and DNA-PK.

Experimental Workflow

Caption: A typical experimental workflow for evaluating PIK-75.

Conclusion

This compound is a powerful research tool for dissecting the intricate connections between the PI3K/Akt signaling pathway and the DNA damage response.[3] Its dual inhibitory activity against p110α and DNA-PK provides a unique opportunity to study the consequences of simultaneously targeting these two critical pathways in cancer cells. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the multifaceted role of PIK-75 and to further elucidate its potential as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. The Inhibitory Effect of PIK-75 on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Isoform Selectivity of PIK-75 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isoform selectivity of PIK-75 hydrochloride, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) family. This document summarizes key quantitative data, details common experimental protocols for assessing PI3K activity, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

This compound is a well-characterized inhibitor of the PI3K signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in cancer and other diseases, making PI3K isoforms attractive therapeutic targets. PIK-75 exhibits notable selectivity for the p110α isoform of Class I PI3Ks, which is frequently mutated in various human cancers.[1][2] Understanding the isoform selectivity profile of inhibitors like PIK-75 is paramount for elucidating their mechanism of action and predicting both on-target efficacy and potential off-target effects.

Data Presentation: Inhibitory Activity of PIK-75

The following tables summarize the half-maximal inhibitory concentrations (IC50) of PIK-75 against Class I PI3K isoforms and other key kinases. This quantitative data highlights the compound's potent and selective inhibition of p110α.

Table 1: PIK-75 IC50 Values for Class I PI3K Isoforms

| Target Isoform | IC50 (nM) | Fold Selectivity vs. p110α |

| p110α | 5.8 | 1x |

| p110β | 1300 | >200x |

| p110γ | 76 | ~13x |

| p110δ | 510 | ~88x |

Data compiled from multiple sources.[3][4][5]

Table 2: PIK-75 IC50 Values for Other Kinases

| Target Kinase | IC50 (nM) | Notes |

| DNA-PK | 2 | Potent off-target inhibition.[3] |

Signaling Pathway and Mechanism of Action

PIK-75 exerts its effects by inhibiting the catalytic activity of PI3K isoforms, primarily p110α. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of proteins involved in cell survival and proliferation.[6]

Experimental Protocols

The determination of PI3K isoform selectivity is typically achieved through in vitro biochemical assays. These assays measure the enzymatic activity of purified PI3K isoforms in the presence of varying concentrations of the inhibitor. Below are detailed methodologies for common assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a PI3K inhibitor.

Representative Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. This method is highly sensitive and suitable for high-throughput screening.

Materials:

-

Purified recombinant PI3K enzymes (p110α, β, γ, δ)

-

This compound

-

Lipid substrate (e.g., PIP2)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

-

White, opaque 384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 0.5 µl of the diluted PIK-75 or vehicle (DMSO) control.

-

Add 4 µl of a mixture containing the PI3K enzyme and the lipid substrate in kinase reaction buffer.

-

-

Reaction Initiation: Start the kinase reaction by adding 0.5 µl of ATP solution. The final ATP concentration should be close to the Km value for the specific isoform, if known.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin (B1168401) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each PIK-75 concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Alternative Protocol: Adapta™ Universal Kinase Assay (TR-FRET)

The Adapta™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay that detects ADP formation.

Principle: The assay involves a kinase reaction followed by the addition of a detection solution containing a europium (Eu)-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction. ADP produced by the kinase competes with the tracer for binding to the antibody. High kinase activity leads to high ADP levels, displacement of the tracer, and a low TR-FRET signal. Conversely, inhibition of the kinase results in low ADP production and a high TR-FRET signal.

General Steps:

-

Perform the kinase reaction in a similar manner to the ADP-Glo™ assay, incubating the enzyme, substrate, and inhibitor.

-

Stop the reaction by adding the detection solution containing EDTA, Eu-anti-ADP antibody, and the Alexa Fluor® 647-ADP tracer.

-

Incubate for at least 30 minutes at room temperature to allow the detection reagents to reach equilibrium.

-

Read the TR-FRET signal on a compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

-

The ratio of the acceptor to donor emission is used to calculate the percent inhibition and subsequently the IC50 value.

Conclusion

This compound is a potent inhibitor of the p110α isoform of PI3K, with significant selectivity over other Class I isoforms. Its inhibitory profile, which also includes potent activity against DNA-PK, should be carefully considered when designing experiments and interpreting results. The biochemical assays detailed in this guide provide robust methods for characterizing the potency and selectivity of PI3K inhibitors, which is a critical step in the development of targeted therapies for cancer and other diseases driven by aberrant PI3K signaling.

References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]

- 4. promega.com [promega.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

PIK-75 Hydrochloride: A Technical Guide to Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIK-75 hydrochloride is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and has emerged as a significant tool in cancer research for its ability to induce apoptosis.[1][2] This technical guide provides an in-depth overview of the core mechanisms of PIK-75-mediated apoptosis, detailed experimental protocols for its characterization, and a summary of its quantitative effects on various cell lines. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize PIK-75 in their studies.

Mechanism of Action

This compound primarily exerts its pro-apoptotic effects through the potent and selective inhibition of the class I PI3K isoform p110α.[3] This inhibition is ATP-competitive and disrupts the crucial PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell survival, proliferation, and growth.[4][5] By blocking the phosphorylation of Akt, PIK-75 effectively deactivates downstream survival signals, thereby priming the cell for apoptosis.[6]

Furthermore, PIK-75 exhibits a dual inhibitory action by also targeting other kinases, most notably DNA-dependent protein kinase (DNA-PK) and cyclin-dependent kinase 9 (CDK9).[7][8] The inhibition of CDK9 leads to the downregulation of the anti-apoptotic protein Mcl-1, a critical member of the Bcl-2 family.[9][10] This dual blockade of PI3K/Akt signaling and Mcl-1 expression creates a synthetic lethal interaction, leading to the activation of the intrinsic mitochondrial-dependent apoptotic cascade.[8][9] This process involves the activation of pro-apoptotic proteins like Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases.[6][11]

Quantitative Data

The following tables summarize the inhibitory concentrations and cellular effects of this compound across various targets and cell lines.

Table 1: Inhibitory Activity of this compound Against Various Kinases

| Target | IC50 (nM) |

| p110α | 5.8[1][7][12] |

| DNA-PK | 2[7][12] |

| p110γ | 76[1][7][12] |

| p110δ | 510[7][12] |

| p110β | 1300[1][7][12] |

| mTORC1 | ~1000[7][13] |

| ATM | 2300[7][13] |

| ATR | 21000[7][13] |

Table 2: Cellular Effects of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Incubation Time |

| MV4-11 | Acute Myeloid Leukemia | Cytotoxicity (IC50) | 3 nM | 72 h |

| NZOV9 | Ovarian Cancer | Anti-proliferative (IC50) | 66 nM | Not Specified |

| NZB5 | Ovarian Cancer | Anti-proliferative (IC50) | 69 nM | Not Specified |

| MIA PaCa-2 | Pancreatic Cancer | Inhibition of proliferation | 0.1 - 1000 nM | 48 h |

| AsPC-1 | Pancreatic Cancer | Inhibition of proliferation | 0.1 - 1000 nM | 48 h |

| LN229 | Glioblastoma (PTEN WT) | Increased Apoptosis | 0.5 µM | 24 h |

| U87 | Glioblastoma (PTEN Mutant) | Apoptosis | 0.5 µM | 24 h |

| Mantle Cell Lymphoma | Mantle Cell Lymphoma | Overcomes venetoclax (B612062) resistance | 1.5 - 17.2 nM (IC50) | 72 h |

Signaling Pathways and Experimental Workflows

PIK-75 Signaling Pathway in Apoptosis Induction

Caption: PIK-75 inhibits PI3K/Akt and CDK9 pathways to induce apoptosis.

Experimental Workflow for Apoptosis Detection by Flow Cytometry

Caption: A typical workflow for analyzing PIK-75-induced apoptosis via flow cytometry.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of PIK-75 on cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of PIK-75 in complete cell culture medium from the stock solution. A common concentration range to test is 0-10 µM.[14]

-

Remove the medium from the wells and replace it with the medium containing various concentrations of PIK-75. Include a vehicle control (DMSO) at the same final concentration as the highest PIK-75 treatment.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[14]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[14]

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[14]

-

Incubate the plate overnight at 37°C.[14]

-

Measure the absorbance at 570 nm with a reference wavelength of 690 nm using a microplate reader.[12][14]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Phospho-Akt (p-Akt)

This protocol allows for the assessment of PIK-75's inhibitory effect on the PI3K pathway.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

PIK-75 stock solution (10 mM in DMSO)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with desired concentrations of PIK-75 for the specified duration.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.[15]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.[14]

-

Determine the protein concentration of each lysate using a BCA assay.[14]

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.[14]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with primary antibodies overnight at 4°C.[14]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.[14]

-

Quantify the band intensities to determine the relative levels of p-Akt and total Akt.

Apoptosis Determination by Flow Cytometry (Annexin V/PI Staining)

This protocol outlines the steps to quantify apoptosis in cells treated with PIK-75.[8]

Materials:

-

PIK-75 stock solution (in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.[8]

-

PIK-75 Treatment: Treat the cells with various concentrations of PIK-75 (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24, 48 hours).[8]

-

Cell Harvesting: For adherent cells, gently detach the cells using trypsin-EDTA. Collect both the detached and adherent cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension at 300 x g for 5 minutes.[8]

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[8]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[8]

Conclusion

This compound is a valuable research tool for inducing apoptosis through the dual inhibition of the PI3K/Akt and CDK9 pathways. Its potent and selective activity against p110α, coupled with its ability to downregulate Mcl-1, provides a robust mechanism for triggering programmed cell death in a variety of cancer cell models. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers aiming to investigate the apoptotic effects of PIK-75 and explore its therapeutic potential. Careful consideration of cell-type-specific responses and potential off-target effects is crucial for the accurate interpretation of experimental results.

References

- 1. PIK 75 hydrochloride, p110alpha PI3K inhibitor (CAS 372196-77-5) | Abcam [abcam.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. PI3K/Akt/mTOR Signaling - BioCrick [biocrick.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

PIK-75 Hydrochloride: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 hydrochloride is a potent small molecule inhibitor primarily targeting the p110α isoform of phosphoinositide 3-kinase (PI3K), with additional activity against the p110γ isoform and DNA-dependent protein kinase (DNA-PK).[1][2][3] Emerging evidence has highlighted its significant anti-inflammatory properties, positioning it as a valuable tool for research in inflammation and a potential candidate for therapeutic development. This technical guide provides an in-depth overview of the anti-inflammatory effects of PIK-75, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data from relevant studies.

Mechanism of Action: Inhibition of the PI3K/Akt/NF-κB Signaling Axis

The anti-inflammatory effects of PIK-75 are predominantly mediated through its inhibition of the PI3K/Akt signaling pathway, a critical regulator of cellular inflammatory responses. By inhibiting p110α and p110γ isoforms of PI3K, PIK-75 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.

The suppression of Akt activation has several downstream consequences that culminate in a potent anti-inflammatory effect. A key outcome is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a master transcriptional regulator of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. PIK-75-mediated inhibition of PI3K/Akt signaling leads to the suppression of IKK activation and subsequent NF-κB transcription.[4] This ultimately results in a dose-dependent reduction in the production of key pro-inflammatory mediators.[4][5]

Signaling Pathway Diagram

References

- 1. Buffers and stock solutions for western blot | Abcam [abcam.com]

- 2. content.protocols.io [content.protocols.io]

- 3. file.elabscience.com [file.elabscience.com]

- 4. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Inhibitory Effect of PIK-75 on Inflammatory Mediator Response Induced by Hydrogen Peroxide in Feline Esophageal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

PIK-75 Hydrochloride: A Technical Guide to its Role in the PI3K/Akt/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

PIK-75 hydrochloride is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), a critical enzyme in the PI3K/Akt/mTOR signaling pathway.[1][2][] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols. Quantitative data are presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams.

Introduction

The phosphatidylinositol 3-kinase (PI3K) family of lipid kinases plays a crucial role in intracellular signaling.[2][5] Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[4] The subsequent activation of the mTOR complex (mTORC1 and mTORC2) orchestrates a cascade of events that drive cellular growth and proliferation.[2][7]

The p110α isoform of PI3K, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic intervention.[2][8] this compound has emerged as a valuable research tool and a potential therapeutic agent due to its high selectivity for p110α over other PI3K isoforms.[1][7][8]

Mechanism of Action

PIK-75 is a reversible inhibitor that exhibits a degree of selectivity for the p110α isoform of PI3K.[1][9] It also demonstrates potent inhibitory activity against DNA-dependent protein kinase (DNA-PK).[][10][11] In cell-free assays, PIK-75 inhibits p110α with a noncompetitive mechanism with respect to ATP, with a Ki of 36 nM, and is competitive with respect to the phosphatidylinositol (PI) substrate, with a Ki of 2.3 nM.[10]

By inhibiting p110α, PIK-75 blocks the production of PIP3, thereby preventing the phosphorylation and activation of Akt.[2][7] This disruption of the PI3K/Akt signaling cascade leads to the downstream inhibition of mTOR and its effectors, ultimately resulting in reduced cell proliferation and the induction of apoptosis.[5][7][9]

Biochemical and Cellular Activity

The inhibitory activity of PIK-75 has been characterized in various biochemical and cellular assays.

Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PIK-75 against a panel of kinases.

| Target Kinase | IC50 (nM) |

| DNA-PK | 2[][10][11] |

| p110α | 5.8[2][][7][10][11] |

| p110γ | 76[7][10][11] |

| p110δ | 510[9][10] |

| p110β | 1300 (1.3 µM)[7][10][11] |

| mTORC1 | ~1000 (~1 µM)[9][12] |

| PI3KC2β | ~1000 (~1 µM)[9][12] |

| ATM | 2300 (2.3 µM)[9][12] |

| hsVPS34 | 2600 (2.6 µM)[9][12] |

| PI3KC2α | ~10000 (~10 µM)[9][12] |

| mTORC2 | ~10000 (~10 µM)[9][12] |

| ATR | 21000 (21 µM)[9][12] |

| PI4KIIIβ | ~50000 (~50 µM)[9][12] |

Cellular Effects

In cellular contexts, PIK-75 demonstrates a range of activities:

-

Inhibition of Akt Phosphorylation: PIK-75 blocks the insulin-induced phosphorylation of Akt on both Ser473 and Thr308 in various cell lines, with an IC50 of 78 nM in CHO-IR cells.[][5][9]

-

Induction of Apoptosis: Unlike many other PI3K inhibitors that primarily cause cell cycle arrest, PIK-75 is a potent inducer of apoptosis.[9][11][13] This is attributed to its dual inhibition of PI3K and off-target kinases like DNA-PK and cyclin-dependent kinases (CDKs), leading to a "synthetic lethal" effect.[13][14][15]

-

Inhibition of Cell Proliferation: PIK-75 inhibits the proliferation of various cancer cell lines, including those from pancreatic, ovarian, and acute myeloid leukemia (AML) origins, with IC50 values in the nanomolar to low micromolar range.[9][10][16]

-

In Vivo Antitumor Activity: In preclinical xenograft models, PIK-75 has been shown to reduce tumor growth and potentiate the anticancer activity of other agents like gemcitabine.[9][17]

Experimental Protocols

In Vitro PI3K Enzyme Inhibition Assay

This protocol outlines a general method to determine the IC50 values of PIK-75 against PI3K isoforms.

Materials:

-

Recombinant PI3K enzymes (p110α, p110β, p110γ, p110δ)

-

This compound

-

Phosphatidylinositol (PI)

-

ATP (containing [γ-³²P]ATP)

-

Assay Buffer: 20 mM HEPES, pH 7.5, 5 mM MgCl₂

-

Stop Solution: 1 M HCl

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, combine the PI3K enzyme, assay buffer, and the diluted PIK-75 or DMSO (vehicle control).

-

Add 180 µM phosphatidylinositol.[10]

-

Initiate the reaction by adding 100 µM ATP (containing 2.5 µCi of [γ-³²P]ATP).[10]

-

Incubate the reaction mixture for 30 minutes at room temperature.[10]

-

Terminate the reaction by adding 50 µL of 1 M HCl.[10]

-

Extract the phospholipids (B1166683) using a chloroform/methanol mixture.[10]

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each PIK-75 concentration and determine the IC50 value using a suitable software.

Western Blot Analysis of Akt Phosphorylation

This protocol describes how to assess the effect of PIK-75 on Akt phosphorylation in cultured cells.

Materials:

-

Cultured cells (e.g., CHO-IR, 3T3-L1 adipocytes)

-

This compound

-

Growth factor (e.g., insulin)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a culture plate and grow to the desired confluency.

-

Serum-starve the cells for a specified period (e.g., 4-6 hours).

-

Pre-treat the cells with various concentrations of PIK-75 for a defined time (e.g., 5 minutes).[9]

-

Stimulate the cells with a growth factor (e.g., 1 nM insulin (B600854) for 10 minutes) to induce Akt phosphorylation.[9]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated Akt levels to total Akt and the loading control.

Visualizations

PI3K/Akt/mTOR Signaling Pathway and PIK-75 Inhibition

Caption: PIK-75 inhibits the PI3K/Akt/mTOR pathway by targeting the p110α isoform of PI3K.

Experimental Workflow for Evaluating PIK-75 Activity

Caption: A typical experimental workflow for characterizing the in vitro and in vivo effects of PIK-75.

PIK-75 Target Selectivity Profile

Caption: PIK-75 exhibits a distinct selectivity profile, potently inhibiting p110α and DNA-PK.

Conclusion

This compound is a well-characterized, selective inhibitor of the p110α isoform of PI3K and a potent inhibitor of DNA-PK. Its ability to effectively block the PI3K/Akt/mTOR pathway and induce apoptosis makes it an invaluable tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide provide a comprehensive resource for scientists working to understand and target the PI3K signaling network in disease.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. benchchem.com [benchchem.com]

- 7. PIK 75 hydrochloride, p110alpha PI3K inhibitor (CAS 372196-77-5) | Abcam [abcam.com]

- 8. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pnas.org [pnas.org]

- 16. | BioWorld [bioworld.com]

- 17. benchchem.com [benchchem.com]

The Discovery and Development of PIK-75 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIK-75 hydrochloride is a potent and selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][2] As a member of the imidazopyridine class of inhibitors, PIK-75 has been instrumental in elucidating the role of the PI3K/Akt/mTOR signaling pathway in various cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a frequent event in human cancers, making PI3Kα a compelling target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of this compound.

Discovery and Development

PIK-75 emerged from medicinal chemistry efforts focused on developing isoform-selective PI3K inhibitors. The imidazo[1,2-a]pyridine (B132010) scaffold was identified as a promising starting point for achieving selectivity for p110α.[5][6] Structure-activity relationship (SAR) studies around this scaffold led to the identification of PIK-75, which demonstrated high potency for PI3Kα and significant selectivity over other Class I PI3K isoforms.[5][6] While the sulfonohydrazide group in PIK-75 was noted as a potential structural alert, its contribution to the compound's potent inhibitory activity was significant.[6] Subsequent research has focused on modifying the imidazo[1,2-a]pyridine core at various positions to improve drug-like properties while retaining high potency and selectivity.[5][7]

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of PI3Kα and DNA-PK.[1][2]

PI3Kα Inhibition

PIK-75 is a reversible and potent inhibitor of the p110α catalytic subunit of PI3K.[2][8] It acts as a non-competitive inhibitor with respect to ATP and a competitive inhibitor with respect to the phosphatidylinositol (PI) substrate.[9] By blocking the activity of PI3Kα, PIK-75 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] This reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[3] The subsequent decrease in phosphorylated Akt (p-Akt) disrupts the entire PI3K/Akt/mTOR signaling cascade, leading to the inhibition of cell growth, proliferation, and survival, and the induction of apoptosis.[3]

DNA-PK Inhibition

In addition to its effects on PI3Kα, PIK-75 is also a potent inhibitor of DNA-PK, a key enzyme in the DNA damage response pathway.[1][2] This dual activity can contribute to its anti-cancer effects by sensitizing cancer cells to DNA-damaging agents and inducing synthetic lethality in certain contexts.

Quantitative Data

The inhibitory activity of PIK-75 against various kinases has been determined in numerous studies. The following tables summarize key quantitative data.

| Target | IC50 (nM) | Notes |

| PI3Kα (p110α) | 5.8 | Highly potent inhibition.[1][9] |

| PI3Kβ (p110β) | 1300 | Over 200-fold selectivity for p110α.[8][9] |

| PI3Kγ (p110γ) | 76 | Moderate inhibition.[8][9] |

| PI3Kδ (p110δ) | 510 | Less potent inhibition.[9] |

| DNA-PK | 2 | Potent inhibition.[1][2] |

| mTOR | ~1000 | Weak inhibition. |

Table 1: In Vitro Kinase Inhibitory Activity of PIK-75. IC50 values represent the concentration of PIK-75 required to inhibit 50% of the kinase activity in cell-free assays.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |

| Rec1-Re | Mantle Cell Lymphoma | 1.5 - 10.9 | 72 |

| JeKo-luc | Mantle Cell Lymphoma | 1.5 - 10.9 | 72 |

| PT (various) | Mantle Cell Lymphoma | 6.3 - 425.2 | 24 |

Table 2: In Vitro Anti-proliferative Activity of PIK-75 in Mantle Cell Lymphoma. IC50 values represent the concentration of PIK-75 required to inhibit 50% of cell growth.[10]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of PIK-75 and a general experimental workflow.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

PIK-75 Hydrochloride: A Technical Guide for Researchers

An In-depth Review of a Potent PI3Kα and DNA-PK Inhibitor

Introduction

PIK-75 hydrochloride is a potent and selective small molecule inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) and also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).[1][2] As a reversible, cell-permeable compound, PIK-75 has become a valuable tool in cancer research and cell signaling studies.[3] Its ability to induce apoptosis, a feature not common to all PI3K inhibitors, is attributed to its unique dual-inhibitory profile.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling pathways, to support its application in preclinical research.

Physicochemical Properties

| Property | Value |

| CAS Number | 372196-77-5 |

| Molecular Formula | C₁₆H₁₄BrN₅O₄S·HCl |

| Molecular Weight | 488.74 g/mol |

| Purity | >98% |

| Solubility | Soluble in DMSO to 5 mM |

Mechanism of Action

This compound primarily exerts its biological effects through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1] It acts as a non-competitive inhibitor with respect to ATP and a competitive inhibitor with respect to the phosphatidylinositol (PI) substrate.[5] By inhibiting p110α, PIK-75 blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors such as Akt.[6] The subsequent suppression of Akt phosphorylation prevents the activation of mTORC1 and other downstream targets involved in cell growth, proliferation, and survival.[6]

Furthermore, PIK-75 is a potent inhibitor of DNA-PK, a key enzyme in the DNA damage response pathway.[1] This dual inhibition of PI3Kα and DNA-PK is thought to create a "synthetic lethal" interaction in cancer cells, leading to apoptosis rather than just cell cycle arrest.[1][4] PIK-75 has also been shown to inhibit other kinases, including cyclin-dependent kinases (CDKs), which contributes to its unique cellular effects such as G2/M cell cycle arrest.[7]

Quantitative Data

In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of PIK-75 against its primary target and key off-targets.

| Target | IC₅₀ (nM) | Reference(s) |

| Primary Targets | ||

| p110α | 5.8 | [2][5][8] |

| DNA-PK | 2 | [1][2][5][9] |

| PI3K Isoforms | ||

| p110β | 1300 (1.3 µM) | [5][9] |

| p110γ | 76 | [5][8][9] |

| p110δ | 510 | [5][8][9] |

| Other Kinases | ||

| mTORC1 | ~1000 (~1 µM) | [9] |

| ATM | 2300 (2.3 µM) | [9] |

| ATR | 21000 (21 µM) | [9] |

| hsVPS34 | 2600 (2.6 µM) | [9] |

| PI3KC2α | ~10000 (~10 µM) | [9] |

| PI3KC2β | ~1000 (~1 µM) | [9] |

| PI4KIIIβ | ~50000 (~50 µM) | [9] |

Cellular Activity

| Cell Line | Assay | Effect | IC₅₀ (nM) | Reference(s) |

| CHO-IR | PKB/Akt Phosphorylation | Inhibition of insulin-induced phosphorylation (Ser473 & Thr308) | 78 | [9][10] |

| L6 myotubes | Thr308 Phosphorylation | Inhibition | 1200 (1.2 µM) | [9] |

| 3T3-L1 adipocytes | Thr308 Phosphorylation | Inhibition | 1300 (1.3 µM) | [9] |

| MIA PaCa-2, AsPC-1 | Proliferation/Survival | Inhibition, induction of apoptosis | Submicromolar | [9] |

| A-375 | Proliferation | Inhibition | 58 | [9] |

| MV4-11 | Cytotoxicity | 3 | [5] |

Experimental Protocols

Preparation of PIK-75 Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[11]

-

Sterile microcentrifuge tubes[11]

Protocol:

-

To prepare a 10 mM stock solution, dissolve 4.89 mg of this compound (MW: 488.74 g/mol ) in 1 mL of DMSO.[12]

-

Vortex thoroughly to ensure complete dissolution.[12]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[12]

-

Store the stock solution at -20°C for long-term storage.[12]

Cell Viability (MTT) Assay

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

-

Treat the cells with various concentrations of PIK-75. Include a vehicle control (DMSO) at the same final concentration.[11]

-

Incubate for the desired period (e.g., 48 hours).[9]

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

-

Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[11]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

Western Blot Analysis of Akt Phosphorylation

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the desired concentrations of PIK-75 for the specified duration.

-

Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.[11]

-

Determine the protein concentration of the lysates using a BCA assay.[7]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt overnight at 4°C.[11]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Visualize the protein bands using an ECL substrate and an imaging system.[11]

In Vivo Xenograft Studies

Animal Model:

-

Mice bearing tumors (e.g., MIA PaCa-2 pancreatic cancer cells).[9]

Dosage and Administration:

-